

## How to resolve inconsistencies in Imopo-based data

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## **Imopo Platform Technical Support Center**

Welcome to the technical support center for the **Imopo** data integration and analysis platform. This resource is designed to help researchers, scientists, and drug development professionals resolve common data inconsistencies and streamline their experimental workflows.

### Frequently Asked Questions (FAQs)

Q1: What is the most common source of inconsistency in Imopo-based multi-omics data?

A: The most frequent source of inconsistency stems from variations in data acquisition protocols and batch effects across different experimental runs or labs. These can introduce systematic, non-biological variations into the data, leading to skewed results and erroneous conclusions. Other common sources include differences in sample preparation, instrument calibration, and data processing pipelines.

Q2: How can I identify batch effects in my integrated dataset?

A: Principal Component Analysis (PCA) is a powerful method for identifying batch effects. If data points cluster by experimental batch rather than by biological condition on the PCA plot, it is a strong indicator of a batch effect.

Q3: What is data normalization, and why is it critical for the **Imopo** platform?



A: Data normalization is a crucial pre-processing step that adjusts for technical variations in data. Its purpose is to make data from different samples or experiments comparable. For the **Imopo** platform, which integrates diverse data types (e.g., proteomics, genomics), proper normalization is essential for accurate downstream analysis, such as differential expression analysis or pathway enrichment.

Q4: Can I use data from different instrument models on the Imopo platform?

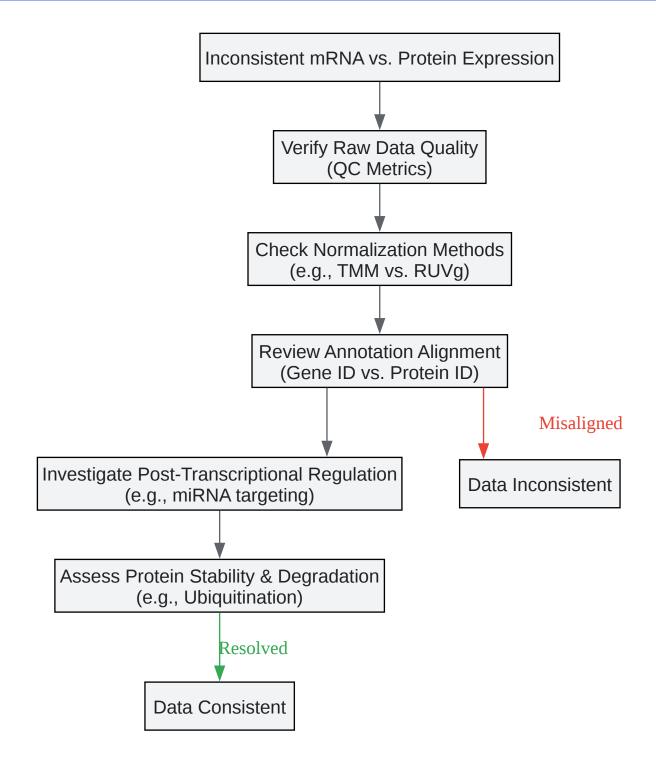
A: Yes, but it requires careful management of data consistency. Data from different instrument models may have different resolutions, sensitivities, and file formats. It is imperative to perform robust quality control and normalization tailored to each data type before integration to minimize instrument-specific biases.

# Troubleshooting Guides Issue 1: Conflicting Protein and Gene Expression Levels

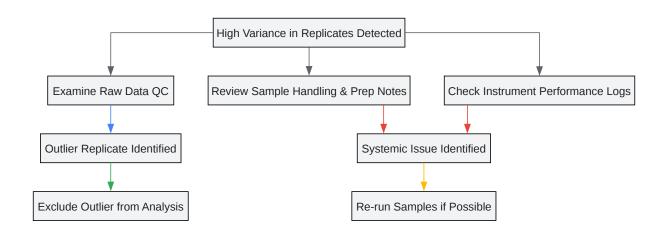
You observe that for a specific gene, the mRNA expression level is high, but the corresponding protein expression level is low or undetectable in your integrated dataset.

Troubleshooting Workflow:











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